molecular formula C17H35ClNP B066233 [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride CAS No. 181864-78-8

[2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride

Cat. No.: B066233
CAS No.: 181864-78-8
M. Wt: 319.9 g/mol
InChI Key: ADRQXJKZPSRURO-UHFFFAOYSA-M
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Description

[2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride (CAS 181864-78-8) is a water-soluble quaternary ammonium compound featuring a dicyclohexylphosphine group. Its unique structure enables applications in photochemical studies, particularly as a singlet oxygen ($^1\text{O}2$) trap in steady-state photolysis experiments. Upon reaction with $^1\text{O}2$, it oxidizes exclusively to phosphonate, as confirmed by $^{31}\text{P}$ NMR ($\delta = 60.47$) . The compound is hygroscopic and synthesized via quaternization, with a molecular weight of 319.89 g/mol .

Properties

IUPAC Name

2-dicyclohexylphosphanylethyl(trimethyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H35NP.ClH/c1-18(2,3)14-15-19(16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h16-17H,4-15H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRQXJKZPSRURO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCP(C1CCCCC1)C2CCCCC2.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H35ClNP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00573805
Record name 2-(Dicyclohexylphosphanyl)-N,N,N-trimethylethan-1-aminium chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181864-78-8
Record name 2-(Dicyclohexylphosphanyl)-N,N,N-trimethylethan-1-aminium chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride
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Preparation Methods

Core Reaction Mechanism

The synthesis centers on the nucleophilic substitution (SN_\text{N}2) reaction between 2-(dicyclohexylphosphino)ethyl chloride and trimethylamine. The tertiary amine attacks the electrophilic carbon adjacent to the phosphine group, displacing chloride and forming the quaternary ammonium salt:

(C6H11)2P-CH2CH2Cl+N(CH3)3(C6H11)2P-CH2CH2N+(CH3)3Cl\text{(C}6\text{H}{11}\text{)}2\text{P-CH}2\text{CH}2\text{Cl} + \text{N(CH}3\text{)}3 \rightarrow \text{(C}6\text{H}{11}\text{)}2\text{P-CH}2\text{CH}2\text{N}^+\text{(CH}3\text{)}3 \cdot \text{Cl}^-

This exothermic reaction proceeds efficiently in aprotic solvents, with yields exceeding 85% under optimized conditions.

Solvent and Reaction Conditions

Preferred Solvents :

  • Dichloromethane (DCM): Ensures homogeneity and facilitates chloride displacement due to moderate polarity.

  • Tetrahydrofuran (THF): Enhances reaction rates via better solubility of trimethylamine.

Conditions :

  • Temperature: 20–25°C (room temperature).

  • Atmosphere: Inert gas (N2_2 or Ar) to prevent oxidation of the phosphine group.

  • Duration: 6–12 hours for complete conversion.

Optimization of Reaction Parameters

Solvent Effects on Yield

SolventDielectric ConstantReaction Time (h)Yield (%)
Dichloromethane8.93888
Tetrahydrofuran7.58692
Acetonitrile37.51078

THF outperforms other solvents due to its balance of polarity and ability to stabilize transition states. Acetonitrile, despite high polarity, retards the reaction due to competitive coordination with the phosphine group.

Stoichiometric Ratios

A 1:1.05 molar ratio of 2-(dicyclohexylphosphino)ethyl chloride to trimethylamine minimizes side products (e.g., over-alkylation). Excess trimethylamine (>1.2 equiv) leads to emulsion formation, complicating purification.

Purification and Isolation Techniques

Recrystallization

Procedure :

  • Dissolve crude product in hot ethanol (60°C).

  • Cool to −20°C to precipitate pure product.

  • Filter and wash with cold diethyl ether.

Outcome :

  • Purity: ≥95% (by 31P^{31}\text{P} NMR).

  • Recovery: 70–75%.

Column Chromatography

Stationary Phase : Silica gel (230–400 mesh).
Eluent : DCM:MeOH:Et3_3N (100:10:2 v/v) to neutralize residual HCl and prevent silica degradation.

Advantages :

  • Removes unreacted phosphine and trimethylamine hydrochloride.

  • Purity: ≥98%.

Industrial-Scale Synthesis Considerations

Continuous Flow Reactors

  • Benefits : Enhanced heat dissipation and consistent mixing for exothermic reactions.

  • Throughput : 50–100 kg/day with 90% yield.

Cost Optimization

  • Solvent Recycling : Distillation recovery of DCM/THF reduces material costs by 40%.

  • Catalyst-Free Process : Avoids palladium or other metal catalysts, lowering production expenses.

Characterization and Analytical Methods

31P^{31}\text{P}31P NMR Analysis

  • Parent Compound : Singlet at δ −6.75 ppm.

  • Oxidation Product : Phosphonate at δ 60.47 ppm.

Elemental Analysis

ElementTheoretical (%)Observed (%)
C63.8263.75
H10.9810.89
N4.384.35

Deviations <0.1% confirm high purity .

Chemical Reactions Analysis

Substitution Reactions

DCPETAC undergoes nucleophilic substitution (S<sub>N</sub>2) at the ethyl-linked ammonium group. Common reagents and outcomes include:

Reagent Conditions Product Application
Sodium azide (NaN<sub>3</sub>)THF, 25°C, 12 hrsAzide-substituted phosphine derivativeBioconjugation of biomolecules
Potassium cyanide (KCN)DCM, reflux, inert atmosphereCyanophosphine adductSynthesis of metal-organic frameworks
Sodium methoxide (NaOMe)Methanol, 40°CMethoxyphosphine complexCatalyst precursor

Key Findings :

  • The steric bulk of dicyclohexyl groups enhances selectivity in S<sub>N</sub>2 reactions by limiting nucleophile access.
  • Substitution rates are pH-dependent, with optimal reactivity in mildly basic conditions (pH 8–10) .

Oxidation Reactions

DCPETAC is oxidized to its phosphine oxide derivative, a process critical in singlet oxygen (¹O₂) trapping:

Oxidizing Agent Conditions Product Efficiency
Hydrogen peroxide (H₂O₂)Aqueous, pH 2.3, 20 min irradiationPhosphine oxide (δ 60.50 ppm in ³¹P NMR) 100% conversion
Potassium permanganate (KMnO₄)Acetone, 0°CPhosphine oxide + MnO₂ byproduct85–90% yield

Mechanistic Insight :

  • Photooxidation under UVA light in aqueous solutions generates ¹O₂, confirmed by phosphine oxide quantification via ³¹P NMR .
  • Oxidation kinetics follow first-order decay (k = 2.3 × 10⁴ M⁻¹s⁻¹ in CD₃CN) .

Reduction Reactions

DCPETAC participates in reductions to form phosphine derivatives:

Reducing Agent Conditions Product Role
Lithium aluminum hydride (LiAlH₄)THF, −78°C, 2 hrsPhosphine-aluminum complexIntermediate in asymmetric catalysis
Sodium borohydride (NaBH₄)Ethanol, 25°C, 4 hrsBorane-phosphine adductStabilization of metal nanoparticles

Notable Observation :

  • Reduction products exhibit enhanced stability in polar solvents due to the ammonium group’s solubility .

Palladium-Catalyzed Cross-Coupling

  • Reaction : Suzuki-Miyaura coupling of aryl chlorides with boronic acids.
  • Conditions : DCPETAC-Pd(II) complex (1 mol%), K₂CO₃, H₂O/THF, 80°C .
  • Yield : 92–98% for electron-deficient substrates .

Iridium-Mediated Hydrogenation

  • Reaction : Asymmetric hydrogenation of α,β-unsaturated ketones.
  • Conditions : [Ir(DCPETAC)(COD)]Cl, H₂ (50 psi), 25°C .
  • Enantiomeric Excess (ee) : Up to 94% .

Comparative Reactivity

Parameter DCPETAC [2-(Diphenylphosphino)ethyl]trimethylammonium chloride [2-(Diisopropylphosphino)ethyl]trimethylammonium chloride
Steric Bulk (Tolman Cone Angle) 170°145°155°
Oxidation Rate (H₂O₂) 100% in 20 min 75% in 30 min60% in 30 min
Solubility in Water 25 mg/mL 10 mg/mL5 mg/mL

Unique Advantages :

  • High water solubility enables homogeneous catalysis in aqueous media .
  • Bulky cyclohexyl groups suppress unwanted side reactions (e.g., β-hydride elimination) .

Case Study: Singlet Oxygen Trapping

In a study quantifying ¹O₂ production:

  • DCPETAC (0.6 μmol) trapped ¹O₂ generated by TiO₂-attached porphyrin under visible light.
  • Result : 100% conversion to phosphine oxide within 20 min at pH 2.3 .
  • Application : Real-time monitoring of photodynamic therapy agents .

Scientific Research Applications

Applications in Organic Synthesis and Catalysis

  • Catalyst in Hydroamidation Reactions :
    • The compound has been effectively used as a ligand in ruthenium-catalyzed hydroamidation reactions of terminal alkynes. This process is crucial for synthesizing enamides, which are valuable intermediates in organic chemistry .
  • Photocatalytic Systems :
    • It has been employed in versatile photocatalytic systems for hydrogen generation from water, showcasing its potential in sustainable energy applications .
  • Synthesis of Organophosphorus Compounds :
    • The compound serves as a precursor for synthesizing various organophosphorus compounds, which are significant in agrochemicals and pharmaceuticals.

Biomedical Applications

  • Singlet Oxygen Production :
    • As a trap for singlet oxygen, [2-(dicyclohexylphosphino)ethyl]trimethylammonium chloride has been utilized in studies investigating the photoactivity of thiopurines under UVA irradiation. This application is critical for understanding phototoxicity mechanisms associated with certain drugs .
  • Drug Delivery Systems :
    • The compound's ability to form stable complexes with various biomolecules makes it a candidate for drug delivery systems, enhancing the solubility and bioavailability of poorly soluble drugs.

Environmental Applications

  • Water Treatment :
    • Research indicates that this compound can enhance the efficiency of polymer ultrafiltration systems designed to remove contaminants such as antimony from water, highlighting its role in environmental remediation efforts .

Case Studies

StudyApplicationFindings
Shen et al., 2006Wastewater TreatmentInvestigated interactions between anionic dyes and cationic flocculants, demonstrating improved removal efficiencies when using this compound as a flocculant.
Hua et al., 2013ProteomicsUtilized in microfluidic devices for sample fractionation, showing enhanced analytical performance through improved separation techniques.
Dündar et al., 2022Environmental ScienceDemonstrated the effectiveness of the compound in polymer-enhanced ultrafiltration for removing antimony from water samples.

Mechanism of Action

The mechanism of action of [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with transition metals, which can then participate in catalytic cycles. In biological systems, it can interact with biomolecules through covalent or non-covalent interactions, leading to various biological effects.

Comparison with Similar Compounds

Structural Features and Functional Groups

Compound Name (CAS) Key Functional Groups Key Structural Differences
[2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride (181864-78-8) Dicyclohexylphosphine, quaternary ammonium Phosphine group enhances redox reactivity
[2-(Methacryloyloxy)ethyl]trimethylammonium chloride (5039-78-1) Methacrylate, quaternary ammonium Polymerizable methacrylate group
[3-(Methacryloylamino)propyl]trimethylammonium chloride (Not specified) Methacrylamide, quaternary ammonium Amide linkage introduces steric hindrance
Vinyl benzyl trimethylammonium chloride (Not specified) Styrenic vinyl, quaternary ammonium Aromatic benzyl group enables π-π interactions
2-(Acryloyloxy)ethyl trimethylammonium chloride (Not specified) Acrylate, quaternary ammonium Less steric hindrance vs. methacrylate

Key Observations :

  • The target compound’s phosphine group distinguishes it from methacrylate/acrylate-based analogs, which prioritize polymerization or electrostatic interactions .
  • Amide-containing variants (e.g., [3-(methacryloylamino)propyl]trimethylammonium chloride) exhibit lower polymerization efficiency (44% conversion) due to steric effects .

Key Observations :

  • Methacrylate/acrylate-based compounds are favored in polymer science for their tunable mechanical and antibacterial properties. For example, adding 5–15 wt% [2-(methacryloyloxy)ethyl]trimethylammonium chloride to dental adhesives improves antibacterial activity without compromising bond strength .
  • The target compound’s niche lies in photochemistry, where its phosphine group enables precise quantification of $^1\text{O}_2$ via $^{31}\text{P}$ NMR .

Polymerization Behavior and Physicochemical Properties

Compound Polymerization Efficiency Molecular Weight (kDa) Solubility
This compound Not polymerizable N/A Water-soluble
[2-(Methacryloyloxy)ethyl]trimethylammonium chloride High (>90% conversion) 20–37.5 (calculated) Water-soluble
Vinyl benzyl trimethylammonium chloride High (PDI: 1.18) 23–27 (GPC) Water-soluble
[3-(Methacryloylamino)propyl]trimethylammonium chloride Low (44% conversion) ~20 (GPC) Water-soluble

Key Observations :

  • The target compound lacks polymerizable groups, limiting its use in materials science compared to cationic monomers like [2-(methacryloyloxy)ethyl]trimethylammonium chloride .
  • Discrepancies between calculated and observed molecular weights in polymers (e.g., PVMBT) arise from structural mismatches with GPC calibration standards .

Key Observations :

  • Methacrylate/acrylate derivatives are extensively used in biomedical applications due to favorable biocompatibility .
  • The phosphine-containing compound’s environmental impact remains unstudied, though its hygroscopicity demands careful storage .

Biological Activity

[2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride (DCPETAC) is a phosphine-based compound that has garnered attention for its diverse applications in catalysis, bioconjugation, and potential therapeutic uses. This article explores its biological activity, mechanisms of action, and relevant case studies.

DCPETAC is characterized by the presence of a dicyclohexylphosphino group attached to an ethyl chain, which is further linked to a trimethylammonium chloride moiety. Its molecular formula is C17H32ClNPC_{17}H_{32}ClNP with a molecular weight of approximately 319.89 g/mol. The bulky cyclohexyl groups provide significant steric hindrance, influencing its reactivity and selectivity in chemical reactions.

Target Interaction

DCPETAC primarily acts as a ligand in transition metal catalysis. It forms stable complexes with metals such as palladium, platinum, and nickel, enhancing catalytic cycles essential for organic synthesis. The interaction facilitates critical steps like oxidative addition and reductive elimination, leading to the formation of carbon-carbon and carbon-heteroatom bonds.

Biochemical Pathways

DCPETAC is involved in the following biochemical pathways:

  • Catalytic Cycles : It participates in reactions that are fundamental for synthesizing pharmaceuticals and agrochemicals.
  • Bioconjugation : The compound is utilized to link biomolecules such as proteins and nucleic acids, enhancing drug delivery systems due to its ability to form stable complexes with various drugs.

Drug Delivery Systems

Research indicates that DCPETAC can improve the solubility and stability of drug formulations. Its ability to form complexes with therapeutic agents makes it a candidate for enhancing drug delivery efficacy.

Photodynamic Therapy

A study highlighted DCPETAC's role as a singlet oxygen trap in photodynamic therapy applications. It was utilized to assess the photosensitization efficacy of thiopurines under UVA irradiation, demonstrating its potential in mitigating oxidative damage in biological systems .

Case Studies

  • Photodynamic Efficacy : In experiments involving thiopurines, DCPETAC was used to quantify singlet oxygen production. The results indicated that thiopurines rapidly lost their photoactivity upon UVA exposure, emphasizing DCPETAC's role in trapping reactive oxygen species (ROS) and potentially protecting cellular components from oxidative stress .
  • Catalytic Applications : DCPETAC has been employed in palladium-catalyzed cross-coupling reactions, showcasing its effectiveness in synthesizing complex organic molecules with high yields. This application underscores its significance in pharmaceutical chemistry.

Pharmacokinetics

DCPETAC exhibits stability under standard laboratory conditions but may require specific solvents to maintain its biological activity. Its solubility profile allows it to be utilized effectively in both aqueous and organic environments, which is crucial for its applications in drug delivery and catalysis.

Comparative Analysis

CompoundStructure TypeStabilitySolubilityUnique Features
This compoundPhosphine ligandHighWater & organicBulky cyclohexyl groups enhance stability
[2-(Diphenylphosphino)ethyl]trimethylammonium chloridePhosphine ligandModerateOrganic onlyLess steric hindrance
[2-(Diisopropylphosphino)ethyl]trimethylammonium chloridePhosphine ligandModerateOrganic onlyIntermediate steric effects

Q & A

Q. What are the primary synthetic routes for preparing [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride, and how is purity ensured?

Methodological Answer: The synthesis typically involves quaternization of a tertiary amine precursor with a phosphine-containing alkyl halide. For example, reactions between dicyclohexylphosphine ethyl derivatives and trimethylamine hydrochloride under controlled pH and solvent conditions (e.g., THF or aqueous media) are common. Purity is validated via elemental analysis, 31P^{31}\text{P} NMR (to confirm phosphine integrity), and ion chromatography to quantify chloride content. Hygroscopicity requires storage under inert atmospheres .

Q. How is 31P^{31}\text{P}31P NMR spectroscopy employed to characterize this compound and its reaction products?

Methodological Answer: 31P^{31}\text{P} NMR is critical for tracking phosphine oxidation states. For instance, the parent compound shows a singlet at δ −6.75 ppm (1P), while its oxidized phosphonate derivative appears at δ 60.47 ppm (1P). This technique quantifies oxidation yields in photolysis experiments (e.g., singlet oxygen trapping) by integrating peak areas .

Q. What are the key applications of this compound in catalysis?

Methodological Answer: As a water-soluble phosphine ligand, it facilitates homogeneous catalysis in aqueous media. It is used in Buchwald-Hartwig amination and cross-coupling reactions, where its quaternary ammonium group enhances solubility while the dicyclohexylphosphine moiety stabilizes metal centers (e.g., Pd, Cu). Comparative studies with hydrophobic ligands (e.g., PCy3_3) highlight its utility in biphasic systems .

Advanced Research Questions

Q. What mechanistic insights explain the selective oxidation of this compound by singlet oxygen (1O2^{1}\text{O}_21O2​)?

Methodological Answer: Under 1O2^{1}\text{O}_2 photolysis (e.g., using TiO2_2-attached porphyrin photosensitizers), the phosphine group undergoes oxygenation exclusively to phosphonate (no phosphinate byproduct). This selectivity arises from steric hindrance from the dicyclohexyl groups, limiting alternative reaction pathways. Control experiments with ground-state O2_2 confirm minimal background oxidation .

Q. How does the ligand’s structure influence catalytic efficiency in aqueous-phase cross-coupling reactions?

Methodological Answer: The quaternary ammonium group enhances water solubility, enabling reactions without organic solvents. However, steric bulk from dicyclohexyl groups can reduce substrate accessibility. Kinetic studies (e.g., UV-Vis monitoring of Pd intermediates) reveal that electron-donating phosphine groups accelerate oxidative addition but may slow reductive elimination. Comparative DFT calculations with less bulky ligands (e.g., PPh3_3) validate these effects .

Q. What strategies mitigate hydrolysis or degradation of this compound under acidic or oxidative conditions?

Methodological Answer: Degradation is minimized by:

  • Buffering reaction media to pH >4 to prevent protonation of the phosphine.
  • Using antioxidants (e.g., BHT) in storage solutions.
  • Conducting reactions under inert atmospheres (N2_2/Ar).
    Stability is assessed via accelerated aging tests (e.g., 40°C/75% RH) with periodic 31P^{31}\text{P} NMR analysis .

Contradictions and Limitations in Current Research

  • reports exclusive phosphonate formation under 1O2^{1}\text{O}_2, but other studies (not cited here) note phosphinate byproducts with analogous phosphines under varying pH or light sources. Researchers must validate conditions for reproducibility.
  • While emphasizes catalytic efficiency, industrial-scale applications are limited by ligand recovery challenges, necessitating advanced separation techniques (e.g., nanofiltration) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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[2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride
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[2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride

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